4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-fluoroethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSNCFNIEFHHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2-Fluoroethyl)benzamide Analogs: Structural Dynamics, Radiosynthesis, and Medicinal Applications
Executive Summary
The N-(2-fluoroethyl)benzamide moiety represents a specialized scaffold in medicinal chemistry, serving two distinct but overlapping high-value functions: as a bioisostere for ethyl/propyl groups to modulate metabolic stability and conformation, and as a radiotracer motif for Positron Emission Tomography (PET) via Fluorine-18 (
This guide analyzes the physicochemical rationale for deploying this moiety, specifically the "fluorine gauche effect" which pre-organizes ligand conformation.[1] It details the synthetic pathways for both "cold" (standard) and "hot" (radioactive) analogs, with a focus on D2/D3 dopamine receptor antagonists and Sigma-2 receptor ligands.
The Fluorine Effect: Conformational & Metabolic Control
The "Gauche Effect" in Ligand Design
Unlike a standard N-ethyl group, which rotates freely, the N-(2-fluoroethyl) group exhibits a distinct conformational preference known as the gauche effect .
-
Mechanism: In 1,2-disubstituted ethanes containing highly electronegative atoms (like Fluorine and Nitrogen), the molecules prefer a gauche conformation (dihedral angle ~60°) over the sterically favored anti conformation (180°).
-
Causality: This is driven by
hyperconjugation and electrostatic attraction between the partially negative fluorine ( ) and the partially positive amide nitrogen ( ). -
Medicinal Impact: This "conformational lock" reduces the entropic penalty of binding. If the receptor pocket requires a folded conformation, the N-(2-fluoroethyl) analog will often bind with higher affinity than its non-fluorinated parent.
Metabolic Blocking
The introduction of fluorine at the
-
P450 Inhibition: The strong electron-withdrawing nature of fluorine destabilizes the formation of the radical cation intermediate required for Cytochrome P450-mediated N-dealkylation.
-
Result: Enhanced metabolic half-life compared to the N-ethyl analog.
Radiopharmaceutical Applications (PET)[2][3][4][5]
The 2-fluoroethyl moiety is a "gold standard" linker for
Target Classes
-
Dopamine Receptors (D2/D3): Analogs of benzamide antipsychotics (e.g., Sulpiride, Raclopride) where the N-ethyl group is replaced by N-(2-[
F]fluoroethyl). These tracers are critical for mapping receptor occupancy in schizophrenia and Parkinson's disease. -
Sigma-2 Receptors:
F-labeled benzamides have shown high uptake in solid tumors (breast, prostate), correlating with proliferative status.
Radiosynthesis Workflow
The synthesis generally relies on nucleophilic aliphatic substitution (
Figure 1: Standard workflow for the radiosynthesis of N-(2-[
Synthetic Methodologies
"Cold" Synthesis (Standard Medicinal Chemistry)
For structure-activity relationship (SAR) studies, non-radioactive standards are synthesized via direct amide coupling or alkylation.
Method A: Direct Amide Coupling (Preferred) This method minimizes the risk of bis-alkylation.
-
Reagents: Substituted Benzoic Acid + 2-Fluoroethylamine hydrochloride.
-
Coupling Agents: HATU or EDC/HOBt + DIPEA (Base).
-
Solvent: DMF or DCM.
Method B: Alkylation of Benzamide Used when the benzamide core is already established.
-
Reagents: Substituted Benzamide + 1-Bromo-2-fluoroethane.
-
Base: NaH or Cs
CO . -
Condition: Reflux in Acetone or DMF.
-
Note: Requires careful control to prevent over-alkylation.
-
"Hot" Synthesis (Radiochemistry Protocol)
Objective: Synthesis of N-(2-[
Step-by-Step Protocol:
-
Precursor Preparation: Synthesize the N-(2-tosyloxyethyl)benzamide precursor. The tosyl group is a superior leaving group for fluoride displacement.
-
Activation:
-
Load aqueous [
F]fluoride onto a QMA (quaternary methyl ammonium) carbonate cartridge. -
Elute with Kryptofix 2.2.2 (K222) and K
CO in acetonitrile/water. -
Critical Step: Azeotropically dry the mixture at 95°C under a stream of nitrogen. Water solvates fluoride, rendering it unreactive (nucleophilicity suppression). The K222/K
complex creates "naked" fluoride.
-
-
Labeling Reaction:
-
Add the Tosylate precursor (2–5 mg) dissolved in anhydrous DMSO or MeCN.
-
Heat to 100–110°C for 10–15 minutes.
-
-
Purification:
-
Dilute with water.
-
Inject onto a semi-preparative C18 HPLC column.
-
Elute with an EtOH/Water gradient.
-
-
QC: Verify radiochemical purity (>95%) via analytical HPLC and identity via co-injection with the "cold" standard (from Method A).
Comparative Data: Physicochemical Properties
The following table illustrates the shift in properties when substituting an N-ethyl group with an N-fluoroethyl group in a benzamide scaffold.
| Property | N-Ethyl Analog | N-(2-Fluoroethyl) Analog | Mechanistic Implication |
| pKa (Amide N) | Neutral | Slightly Acidic | Inductive effect of F lowers electron density on N. |
| LogP (Lipophilicity) | Baseline | +0.2 to +0.4 | Fluorine increases lipophilicity, aiding Blood-Brain Barrier (BBB) penetration. |
| Conformation | Anti (trans) preferred | Gauche preferred | Electrostatic attraction locks the bioactive conformation. |
| Metabolic Site | N-Dealkylation (Rapid) | Blocked/Slowed | C-F bond prevents |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | Bioisosteric replacement; similar steric volume but different electronics. |
Biological Case Study: Sigma-2 Receptor Ligands
Context: Sigma-2 receptors are biomarkers for tumor proliferation.
Compound: N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[
Mechanism of Action:
-
The benzamide core provides the scaffold for receptor recognition.
-
The N-fluoroethyl (or fluoroethoxy) chain modulates lipophilicity to ensure tumor uptake while allowing rapid clearance from non-target tissue (background).
-
Result: High tumor-to-muscle ratios (approx 3.7:1) observed in EMT-6 tumor models [1].[2]
Figure 2: Biological mechanism of action for Sigma-2 PET imaging agents.
References
-
Fluorine-18-labeled benzamide analogues for imaging the sigma-2 receptor status of solid tumors. Source: Journal of Medicinal Chemistry (2007). URL:[Link]
-
Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Source: Beilstein Journal of Organic Chemistry (2014). URL:[Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026/Current). URL:[Link]
-
Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters. Source: Seminars in Nuclear Medicine (2011). URL:[Link]
Sources
4-bromo-3-methylbenzamide scaffold biological activity
An In-Depth Technical Guide to the Biological Activity of the 4-bromo-3-methylbenzamide Scaffold
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 4-bromo-3-methylbenzamide scaffold, a privileged structure in modern medicinal chemistry. We will delve into its diverse biological activities, explore the underlying mechanisms of action, and present key experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for novel therapeutic discovery.
Introduction: The 4-bromo-3-methylbenzamide Scaffold
In the landscape of drug discovery, the identification of "privileged scaffolds" — core molecular frameworks that can bind to multiple, distinct biological targets through strategic modification — is a cornerstone of efficient medicinal chemistry. The benzamide moiety itself is a common feature in numerous approved drugs. The specific substitution pattern of 4-bromo-3-methylbenzamide offers a unique combination of steric and electronic properties, providing a robust starting point for developing potent and selective modulators of various biological processes. The bromine atom at the 4-position can participate in halogen bonding and serves as a key handle for synthetic modifications, such as cross-coupling reactions, while the methyl group at the 3-position provides steric bulk that can influence binding orientation and selectivity.
This guide will synthesize findings from multiple studies to illustrate the scaffold's therapeutic potential across oncology, infectious diseases, and enzyme inhibition.
Anticancer and Cytotoxic Activity
The 4-bromo-3-methylbenzamide core and its close analogs have demonstrated significant potential as anticancer agents, with derivatives showing activity against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key signaling proteins crucial for tumor growth and survival.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
A notable application of this scaffold is in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase whose amplification is a known driver in certain cancers, particularly non-small cell lung cancer (NSCLC).
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors.[1][2] One of the most potent compounds, designated C9 , demonstrated significant inhibitory activity against five NSCLC cell lines with known FGFR1 amplification.[1][2] The compound induced cell cycle arrest at the G2 phase and promoted cellular apoptosis.[1][2] Mechanistically, C9 was shown to inhibit the phosphorylation of FGFR1 and its downstream signaling components, including PLCγ1 and ERK, in a dose-dependent manner.[1][2]
Table 1: Inhibitory Activity (IC50) of Compound C9 against NSCLC Cell Lines [1][2]
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1703 | 1.85 ± 0.32 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H226 | 2.31 ± 0.41 |
Molecular docking studies revealed that compound C9 fits into the ATP-binding pocket of FGFR1, forming six hydrogen bonds, which accounts for its potent inhibitory activity.[1][2]
Workflow for FGFR1 Inhibitor Discovery
Caption: Workflow for the discovery of 4-bromo-benzamide based FGFR1 inhibitors.
General Cytotoxicity
Derivatives incorporating the 4-bromo-3-methylbenzamide scaffold have shown broad cytotoxic effects. For instance, the addition of a bromine atom to certain bromophenol derivatives was found to be crucial for their antiproliferative effect against K562 leukemia cells.[3] Similarly, isatin-based molecules with a 4-bromo substitution have been found to possess increased cytotoxic activity and selectivity.[4]
Enzyme Inhibition
The versatility of the 4-bromo-3-methylbenzamide scaffold extends to the inhibition of various enzymes implicated in a range of diseases.
Alkaline Phosphatase (AP) Inhibition
Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated as inhibitors of human alkaline phosphatase.[5] The most potent compound in the series, 5d , exhibited an IC50 value of 1.469 ± 0.02 µM.[5] Enzyme kinetic studies suggested a competitive mode of inhibition.[5]
Elastase Inhibition
A novel quinoline-based iminothiazoline derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, demonstrated potent inhibitory activity against porcine pancreatic elastase with an IC50 value of 1.21 µM.[6] This was significantly more potent than the standard inhibitor, oleanolic acid (IC50 = 13.45 µM).[6] Molecular docking studies supported this finding, indicating its potential as a novel elastase inhibitor.[6]
Acetylcholinesterase (AChE) and α-glucosidase Inhibition
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which feature a related 4-bromophenyl core, were screened for their inhibitory potential against AChE and α-glucosidase.[7] Several compounds showed excellent inhibition against both enzymes, with IC50 values in the micromolar range, suggesting potential applications in neurodegenerative diseases and diabetes.[7]
Table 2: Selected Enzyme Inhibitory Activities of Bromo-benzamide Derivatives
| Derivative Class | Target Enzyme | Most Potent Compound | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Pyrazine-2-carboxamides | Alkaline Phosphatase | 5d | 1.469 ± 0.02 | [5] |
| Quinoline-iminothiazolines | Elastase | Titled Compound | 1.21 | [6] |
| Ethoxybenzenesulfonamides | Acetylcholinesterase | 5l | 52.63 ± 0.14 | [7] |
| Ethoxybenzenesulfonamides | α-glucosidase | 5h | 57.38 ± 0.19 |[7] |
Antibacterial Activity
The emergence of extensively drug-resistant (XDR) pathogens presents a critical global health threat, necessitating the discovery of novel antibacterial agents. The 4-bromo-3-methylbenzamide scaffold has been successfully utilized to develop compounds active against XDR Salmonella Typhi.
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized via Suzuki cross-coupling reactions.[5] Their antibacterial activity was assessed using the agar well diffusion method. Compound 5d was identified as the most potent antibacterial agent in the series, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and a minimum bactericidal concentration (MBC) of 12.5 mg/mL against XDR S. Typhi.[5]
Experimental Protocol: Antibacterial Susceptibility Testing
-
Preparation of Inoculum: A standardized bacterial suspension of XDR S. Typhi is prepared to a turbidity equivalent to 0.5 McFarland standard.
-
Agar Well Diffusion:
-
Muller-Hinton agar plates are uniformly swabbed with the prepared bacterial inoculum.
-
Sterile wells (e.g., 6 mm diameter) are punched into the agar.
-
A defined volume (e.g., 50 µL) of the test compound at various concentrations (e.g., 10, 20, 30, 40, 50 mg/mL) is added to each well.
-
Plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters.[5]
-
-
MIC/MBC Determination:
-
A broth microdilution method is employed. Serial dilutions of the test compounds are prepared in a 96-well plate with Mueller-Hinton broth.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto fresh agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.[5]
-
Synthesis and Derivatization
A key advantage of the 4-bromo-3-methylbenzamide scaffold is its synthetic tractability. The core is typically synthesized through the amidation of 4-bromo-3-methylbenzoic acid or its corresponding acyl chloride with an appropriate amine. The bromine atom is a versatile handle for further modification, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, allowing for the introduction of a wide array of aryl or heteroaryl substituents.
General Synthetic Scheme (Suzuki Coupling)
Caption: General scheme for derivatization via Suzuki cross-coupling reaction.
This synthetic flexibility allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of compounds for enhanced potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
The 4-bromo-3-methylbenzamide scaffold has proven to be a highly fruitful starting point for the development of novel bioactive molecules. Its derivatives have demonstrated compelling activity as anticancer agents (notably as FGFR1 inhibitors), potent enzyme inhibitors against various targets, and promising antibacterial agents against drug-resistant bacteria. The synthetic accessibility of the core, particularly the utility of the bromine atom for cross-coupling reactions, ensures that this scaffold will remain an area of intense interest for medicinal chemists.
Future research should focus on optimizing the lead compounds identified in these studies to improve their drug-like properties, including solubility, metabolic stability, and oral bioavailability. Further exploration of the scaffold's potential against other therapeutic targets is warranted, given its demonstrated ability to interact with a diverse range of proteins. In silico methods will continue to play a crucial role in guiding the rational design of new derivatives with enhanced affinity and selectivity. The body of evidence strongly suggests that the 4-bromo-3-methylbenzamide scaffold will continue to yield novel candidates for preclinical and, potentially, clinical development.
References
-
Liu, X., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]
-
Yousuf, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. Available at: [Link]
-
Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]
-
Krylov, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. PubChem. Available at: [Link]
-
Khan, I., et al. (2023). Additional file 1 of Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. figshare. Available at: [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]
-
Krylov, A. S., et al. (2022). In silico Design, Synthesis and in vitro Anticancer Activity of Novel 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines. Current Topics on Chemistry and Biochemistry Vol. 4. Available at: [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
An In-Depth Technical Guide to N-Fluoroethyl Substituted Benzamides: Synthesis, Characterization, and Applications
Foreword: The Strategic Incorporation of the Fluoroethyl Moiety in Benzamide Scaffolds
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacological properties.[1] The N-fluoroethyl substituted benzamide scaffold, in particular, has emerged as a privileged motif in the design of highly potent and selective ligands for a variety of biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of this important class of compounds, with a focus on the practical insights and causal reasoning that underpin successful drug discovery and development efforts. We will delve into the nuances of synthetic strategies, explore the intricacies of their characterization, and survey their applications as therapeutic agents and advanced imaging tools.
Synthetic Methodologies: Crafting the N-Fluoroethyl Benzamide Core
The construction of N-fluoroethyl substituted benzamides can be broadly approached through two primary retrosynthetic disconnections: formation of the amide bond as the final key step, or initial synthesis of a fluoroethylated amine followed by acylation. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the benzoyl moiety.
Synthesis of N-(2-Fluoroethyl)amine: A Critical Building Block
While commercially available, the synthesis of N-(2-fluoroethyl)amine or its precursors is often a necessary first step. A common and efficient method involves the nucleophilic substitution of a suitable di-substituted ethane with a source of fluoride, followed by conversion to the amine. For radiolabeling with Fluorine-18, similar strategies are employed using [¹⁸F]fluoride.
This protocol outlines the synthesis of a key precursor for the introduction of the ¹⁸F-fluoroethyl group.[2]
-
Fluoride Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction and is azeotropically dried in the presence of Kryptofix 2.2.2 and potassium carbonate in acetonitrile. This step is critical to ensure a highly reactive, "naked" fluoride anion for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: 1,2-dibromoethane is added to the activated [¹⁸F]fluoride solution in acetonitrile and heated to 70°C for 3 minutes. The use of a di-substituted precursor allows for a clean substitution reaction, with the remaining bromide serving as a leaving group in subsequent steps.
-
Purification: The crude reaction mixture is diluted with water and passed through a LiChrolute® EN cartridge. The product is then eluted with acetonitrile and passed through an Alumina B® cartridge. This solid-phase extraction method provides a rapid and efficient purification, yielding 2-bromo-1-[¹⁸F]fluoroethane with high radiochemical purity, suitable for subsequent fluoroalkylation reactions.[2]
Amide Bond Formation: The Convergence of Fragments
The coupling of a substituted benzoic acid or its activated derivative with N-(2-fluoroethyl)amine is the most direct and widely employed method for the synthesis of the target benzamides.
The reaction of a benzoyl chloride with N-(2-fluoroethyl)amine is a classic and highly efficient method for amide bond formation.[3][4]
-
Reactant Preparation: A solution of the desired substituted benzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is prepared. In a separate flask, N-(2-fluoroethyl)amine (1.05 equivalents) is dissolved in the same anhydrous solvent, along with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). The use of a slight excess of the amine and a base is crucial to drive the reaction to completion and to neutralize the HCl byproduct, preventing the protonation of the amine starting material.[5]
-
Reaction Execution: The benzoyl chloride solution is added dropwise to the stirred amine solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. The initial cooling helps to control the exothermicity of the reaction.
-
Workup and Purification: The reaction mixture is quenched with water and the organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. This standard aqueous workup effectively removes the base, unreacted starting materials, and salts, yielding a product of high purity.
Figure 1: General workflow for the synthesis of N-fluoroethyl substituted benzamides from benzoyl chlorides.
-
Activation of the Carboxylic Acid: The substituted benzoic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., DCM or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) is added, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes. The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
-
Amine Addition: N-(2-fluoroethyl)amine (1.05 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) are added to the reaction mixture.
-
Reaction and Workup: The reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS). The workup procedure depends on the coupling agent used. For DCC, the dicyclohexylurea (DCU) byproduct is filtered off. For water-soluble coupling agents like EDC, a standard aqueous workup can be employed. The crude product is then purified by column chromatography.
Spectroscopic Characterization: Unveiling the Molecular Structure
The unambiguous identification and characterization of N-fluoroethyl substituted benzamides rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the substitution pattern on the aromatic ring and the fluoroethyl moiety. The protons on the carbon adjacent to the fluorine will typically appear as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The protons on the carbon adjacent to the nitrogen will appear as a triplet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbonyl carbon of the amide and the carbons of the fluoroethyl group. The carbon directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the fluoroethyl group and will typically show a triplet for the fluorine atom due to coupling with the adjacent methylene protons.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for these molecules.
Applications in Drug Discovery and Molecular Imaging
The unique properties conferred by the N-fluoroethyl group have led to the successful application of these benzamides in several therapeutic areas and as probes for in vivo imaging.
Central Nervous System (CNS) Agents
N-fluoroethyl substituted benzamides have shown significant promise as ligands for dopamine receptors, which are key targets in the treatment of neurological and psychiatric disorders.[9]
A number of N-fluoroethyl substituted benzamides have been synthesized and evaluated as antagonists for the dopamine D₂ and D₃ receptors. The fluoroethyl group can enhance brain penetration and metabolic stability, leading to improved pharmacokinetic profiles.[6]
| Compound/Ligand | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D₂/D₃) | Reference |
| 18a | D₃ | 0.17 | ~163 | [6] |
| 20a | D₃ | 5 | ~25 | [6] |
| 20c | D₃ | 0.8 | ~43 | [6] |
| WW-III-55 | D₃ | ~20 | >800 | [10] |
| 6a | D₃ | 1.4 | >400 | [10] |
| D2AAK2 | D₂ | 321 | - | [9] |
| 5-OH-FPPAT | D₂/D₃ | 6.95 (IC₅₀) | - | [11] |
Table 1: In vitro binding affinities of selected N-fluoroethyl substituted benzamides and related compounds for dopamine D₂ and D₃ receptors.
Positron Emission Tomography (PET) Imaging Agents
The ability to incorporate the positron-emitting isotope ¹⁸F into the N-fluoroethyl moiety makes these benzamides ideal candidates for the development of PET radiotracers.[1] PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, providing invaluable information for drug development and clinical diagnostics.
Figure 2: Workflow for the development and application of ¹⁸F-labeled N-fluoroethyl benzamides as PET imaging agents.
Structure-Activity Relationships (SAR): Guiding Molecular Design
Systematic modifications of the N-fluoroethyl substituted benzamide scaffold have revealed key structural features that govern their biological activity. For dopamine receptor ligands, the nature and position of substituents on the benzoyl ring have a profound impact on both affinity and selectivity. For example, the incorporation of a 4-(thiophen-3-yl) group on the benzamide ring has been shown to significantly increase D₃ receptor selectivity.[10]
Pharmacokinetics and Drug-Likeness: Predicting In Vivo Performance
The physicochemical properties of N-fluoroethyl substituted benzamides play a critical role in their absorption, distribution, metabolism, and excretion (ADME) profiles. In silico tools such as SwissADME can provide valuable predictions of these properties early in the drug discovery process.[12] Key parameters to consider include:
-
Lipophilicity (LogP): The fluoroethyl group generally increases lipophilicity, which can influence membrane permeability and protein binding.
-
Aqueous Solubility (LogS): Adequate aqueous solubility is essential for oral bioavailability.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer half-life.
Conclusion and Future Perspectives
N-fluoroethyl substituted benzamides represent a versatile and highly valuable class of compounds in medicinal chemistry and molecular imaging. The strategic incorporation of the fluoroethyl moiety provides a powerful handle to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. The synthetic methodologies outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of the intricate roles of various biological targets continues to grow, it is certain that N-fluoroethyl substituted benzamides will continue to be a fruitful area of research for the development of novel therapeutics and diagnostic agents.
References
-
DiVA. (2023, May 20). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Johannes Gutenberg-Universität Mainz. (n.d.). Efficient synthesis of 2-bromo-1-[ F]fluoroethane and its application in the automated preparation of F-fluoroethylated compound. Retrieved from [Link]
-
Li, X. (2017, February 8). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. Retrieved from [Link]
-
European Patent Office. (1997, May 1). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - European Patent Office - EP 0900180 B1. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). EP2638010B1 - Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)prop-2-en-1-amine.
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Swiss ADME's predictions on the pharmacokinetics and drug-likeness of the produced compounds (2a-2h). Retrieved from [Link]
-
REGIOSELECTIVE N-ACYLATION OF. (2014, June 26). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoroethylamine | C2H6FN | CID 9996 - PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
-
European Journal of Chemistry. (2023, March 15). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. Retrieved from [Link]
-
PMC. (2011, February 24). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Retrieved from [Link]
-
TSI Journals. (n.d.). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022, April 5). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Retrieved from [Link]
-
MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
-
PubMed. (2004, April 15). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. Retrieved from [Link]
-
MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]
-
PMC. (2022, February 7). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide, a valuable benzamide derivative for research and development in medicinal chemistry and materials science. The described method employs a robust and widely utilized amide coupling reaction, starting from commercially available 4-bromo-3-methylbenzoic acid and 2-fluoroethylamine hydrochloride. The protocol is designed for high reproducibility and yield, incorporating detailed explanations for reagent selection and procedural steps. The core of this synthesis is an EDC/HOBt-mediated coupling, chosen for its efficiency and mild reaction conditions. This guide includes reagent specifications, a detailed workflow, purification techniques, and methods for analytical characterization of the final product, making it an essential resource for researchers in organic synthesis and drug discovery.
Introduction and Scientific Background
Amide bonds are fundamental linkages in chemistry and biology, most notably forming the backbone of proteins.[1] In medicinal chemistry, the amide functional group is a cornerstone of molecular design due to its stability and ability to participate in hydrogen bonding. The synthesis of novel benzamide derivatives, such as this compound, is of significant interest as these compounds serve as key intermediates and building blocks for more complex molecules.
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the most common and effective strategy involves the activation of the carboxylic acid to enhance its electrophilicity.[2] This can be achieved by converting the acid to a more reactive intermediate like an acyl chloride or, as detailed in this protocol, by using coupling reagents.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose.[2] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] While this intermediate can react directly with an amine, it is prone to racemization (if chiral centers are present) and can rearrange into a stable N-acylurea byproduct. To mitigate these side reactions and improve overall efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is frequently included.[3] HOBt traps the O-acylisourea to form an active ester intermediate, which is less reactive but more stable, ensuring a cleaner and higher-yielding reaction with the amine.
This application note provides a validated protocol based on these established principles, ensuring a reliable pathway to the target compound.
Reaction Scheme
Figure 1: Overall synthesis reaction. 4-bromo-3-methylbenzoic acid is coupled with 2-fluoroethylamine hydrochloride using EDC and HOBt as coupling agents and DIPEA as a base in DMF solvent.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | 215.04 | 1.0 eq (e.g., 2.15 g) | ≥97% | Sigma-Aldrich[4] |
| 2-Fluoroethylamine hydrochloride | 460-08-2 | 99.54 | 1.2 eq (e.g., 1.19 g) | ≥90% | Sigma-Aldrich |
| EDC·HCl (EDAC) | 25952-53-8 | 191.70 | 1.5 eq (e.g., 2.88 g) | ≥98% | Fisher Scientific |
| HOBt (1-Hydroxybenzotriazole) | 2592-95-2 | 135.13 | 1.5 eq (e.g., 2.03 g) | ≥97% | Fisher Scientific |
| DIPEA (DIPEA) | 7087-68-5 | 129.24 | 3.0 eq (e.g., 5.2 mL) | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~10 mL / mmol acid | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | As needed | ACS Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | N/A | N/A | As needed | N/A | Lab Prepared |
| 1 M Hydrochloric Acid (HCl) | N/A | N/A | As needed | N/A | Lab Prepared |
| Brine (Saturated aq. NaCl) | N/A | N/A | As needed | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of the starting carboxylic acid.
Reaction Setup and Execution
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylbenzoic acid (2.15 g, 10.0 mmol, 1.0 eq), 2-fluoroethylamine hydrochloride (1.19 g, 12.0 mmol, 1.2 eq), and HOBt (2.03 g, 15.0 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture at room temperature until most solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol, 3.0 eq) to the cooled mixture via syringe. Causality Note: DIPEA serves a dual purpose: it deprotonates the 2-fluoroethylamine hydrochloride to yield the free amine and neutralizes the HCl generated during the activation and coupling steps.
-
Coupling Agent Addition: In a single portion, add EDC·HCl (2.88 g, 15.0 mmol, 1.5 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under an inert atmosphere (Argon or Nitrogen).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot indicates reaction completion.
Work-up and Isolation
-
Quenching: Pour the reaction mixture into a separatory funnel containing 150 mL of water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 75 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (2 x 50 mL) - to remove residual DIPEA and other basic impurities.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) - to remove residual HOBt and unreacted carboxylic acid.
-
Brine (1 x 50 mL) - to remove residual water and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Technique: The crude product should be purified by flash column chromatography on silica gel.[3]
-
Eluent: A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50%) is recommended to effectively separate the product from non-polar byproducts and polar baseline impurities.[3]
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.
Visualized Workflows and Mechanisms
Experimental Workflow Diagram
Caption: A flowchart of the experimental synthesis protocol.
Amide Coupling Reaction Pathway
Caption: The EDC/HOBt mediated amide coupling mechanism.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | White to off-white solid. |
| Yield | Typically 70-90% after purification. |
| ¹H NMR | Characteristic peaks corresponding to the aromatic, methyl, and fluoroethyl protons. |
| ¹³C NMR | Peaks corresponding to all unique carbons in the molecule, including the carbonyl carbon (~165-170 ppm). |
| LC-MS | A major peak corresponding to the product's mass-to-charge ratio. Expected [M+H]⁺ ≈ 260.0/262.0 (due to bromine isotopes). |
| Melting Point | A sharp melting point range, indicating high purity. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
DMF: is a skin irritant and can be absorbed through the skin. Handle with care.
-
EDC·HCl and HOBt: are potential sensitizers and irritants. Avoid inhalation of dust and skin contact.
-
DIPEA: is corrosive and flammable. Handle with caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Bode, J. W. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC. Retrieved February 15, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 15, 2026, from [Link]
-
Chem-space.com. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved February 15, 2026, from [Link]
-
ChemBK. (n.d.). 4-Bromo-3-methylbenzoic acid. Retrieved February 15, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 15, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide Synthesis
Status: Operational Ticket ID: CHEM-OPT-2024-001 Subject: Yield Improvement & Protocol Standardization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide presents a classic challenge in medicinal chemistry: coupling a sterically hindered ortho-substituted benzoic acid with a salt-form alkyl amine.
Users reporting low yields (<40%) typically encounter failure points in three specific areas:
-
Steric Occlusion: The 3-methyl group creates an "ortho-effect," physically blocking the nucleophilic attack trajectory.
-
Amine Salt Neutralization: Incomplete liberation of the free base from 2-fluoroethanamine hydrochloride.
-
Reagent Mismatch: Reliance on standard carbodiimides (EDC/HOBt) which lack the activation energy to overcome the steric barrier.
This guide provides a self-validating protocol using T3P® (Propylphosphonic anhydride) as the primary recommendation, with HATU as a high-potency alternative.
Module 1: Strategic Analysis (The "Why")
The Ortho-Methyl Blockade
The 3-methyl group is not just an inert bystander; it forces the carboxylic acid out of planarity with the benzene ring. While this increases the acidity of the carbonyl carbon (electronic activation), it imposes a severe steric penalty . Standard coupling agents form an active ester that is too bulky to be easily attacked by the amine, leading to slow kinetics and eventual hydrolysis by trace moisture.
Diagram: Steric Hindrance & Activation Pathway
The following logic map visualizes the kinetic barriers and the solution strategy.
Caption: Figure 1. Kinetic pathway analysis showing how high-activity reagents overcome the steric blockade imposed by the 3-methyl substituent.
Module 2: Optimized Protocols
Protocol A: The T3P Method (Recommended)
Why: T3P (50% in EtOAc/DMF) offers the highest yield for sterically hindered amides due to low epimerization and high reactivity. It also simplifies workup as its byproducts are water-soluble [1][3].[1]
Reagents:
-
4-bromo-3-methylbenzoic acid (1.0 equiv)
-
2-fluoroethanamine hydrochloride (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative) [5][2]
Step-by-Step:
-
Slurry Formation: Charge the acid and the amine salt into the flask. Add EtOAc (10-15 volumes).
-
Base Addition (Critical): Cool to 0°C. Add DIPEA dropwise. Wait 15 minutes.
-
Checkpoint: Ensure the amine salt has dissolved or the slurry texture has changed, indicating free base liberation.
-
-
Activation: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[3]
-
Note: The ortho-methyl group slows kinetics. Do not rush.
-
-
Workup:
-
Wash organic layer with water (2x).
-
Wash with 0.5M NaOH (removes unreacted acid).
-
Wash with 0.5M HCl (removes unreacted amine).
-
Dry (MgSO4) and concentrate.[4]
-
Protocol B: The HATU Method (High Potency)
Why: If T3P is unavailable, HATU is the "sledgehammer" for difficult couplings. It generates the highly reactive OAt-ester [4][6].
Reagents:
-
4-bromo-3-methylbenzoic acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
2-fluoroethanamine hydrochloride (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Required for HATU solubility)
Step-by-Step:
-
Dissolve the Acid and HATU in dry DMF. Stir for 5 mins to form the activated ester (color change often observed).
-
In a separate vial, mix Amine HCl and DIPEA in minimal DMF.
-
Add the Amine/Base mixture to the Acid/HATU solution.
-
Stir at RT for 4-6 hours.
-
Workup (Crucial): Dilute with excess EtOAc/Ether. Wash extensively with water/brine to remove DMF and tetramethylurea byproducts.
Module 3: Comparative Data & Reagent Selection
| Feature | EDC/HOBt | HATU | T3P (Propylphosphonic anhydride) |
| Steric Tolerance | Low | High | Very High |
| Byproduct Removal | Urea precipitates (messy) | Requires chromatography | Water Soluble (Wash away) |
| Yield Potential | 20-40% | 70-85% | 80-95% |
| Cost | Low | High | Moderate |
| Recommendation | Avoid | Alternative | Primary Choice |
Module 4: Troubleshooting & FAQs
Decision Tree: Solving Low Yields
Caption: Figure 2. Troubleshooting flow for diagnosing yield failures.
Frequently Asked Questions
Q1: Why is my reaction stalling at 60% conversion? A: This is likely the "Ortho Effect." The 3-methyl group slows the approach of the amine.
-
Fix: Increase concentration (run at 0.5M - 1.0M). If using T3P, you can safely heat the reaction to 40-50°C without significant decomposition [1].
Q2: I see a new spot on TLC that isn't product or starting material. A: If using HATU, this might be the activated ester or a guanidinium byproduct formed if the amine reacts with HATU directly.
-
Fix: Always pre-activate the acid with HATU before adding the amine, or switch to T3P which does not form stable guanidinium side-products.
Q3: Can I use the Acid Chloride method instead? A: Yes, but with caution. Converting the acid to the acid chloride (using SOCl2/DMF cat.) is effective for sterics. However, 2-fluoroethanamine is volatile and hygroscopic.
-
Risk:[4][5] If the acid chloride step leaves residual HCl, it will protonate your amine, killing the stoichiometry.
-
Protocol: If you choose this, ensure the acid chloride is distilled or dried thoroughly under vacuum before adding the amine/base mixture.
Q4: How do I handle the 2-fluoroethanamine HCl salt? A: You must account for the HCl in your base stoichiometry.
-
Calculation: 1.0 eq Amine-HCl requires 1.0 eq Base just to become neutral. You need another 1.0-2.0 eq of Base to drive the reaction.[3] Total Base should be 3.0 - 4.0 equivalents .
References
-
Pfizer/Curia. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
-
ChemicalBook. Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Analogous Precedent).
-
Dunetz, J. R., et al. (2011).[6] Large-scale applications of T3P in amide coupling. Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Green Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Validation & Comparative
Crystal Engineering of N-Substituted 4-Bromobenzamides: A Comparative Guide to Solid-State Architecture
Executive Summary
This guide provides a technical comparison of N-substituted 4-bromobenzamide derivatives, focusing on their solid-state arrangement. For researchers in drug delivery and materials science, understanding these structures is critical. The 4-bromobenzamide scaffold offers a unique "contest" between two powerful supramolecular forces: the strong, directional Hydrogen Bond (HB) and the weaker, yet highly specific Halogen Bond (XB) .
This analysis compares three distinct variants to demonstrate how steric bulk influences crystal packing:
-
4-Bromobenzamide (Unsubstituted): The baseline; capable of forming centrosymmetric dimers.[1]
-
4-Bromo-N-methylbenzamide (Alkyl-substituted): Introduces minor steric bulk; forces chain-like packing.
-
4-Bromo-N-phenylbenzamide (Aryl-substituted): Introduces significant steric hindrance and
-stacking opportunities; induces molecular twisting.
The Comparative Framework: Sterics vs. Synthons
In crystal engineering, we analyze molecules as collections of "synthons" (interacting units). The 4-bromobenzamide core presents a specific challenge:
-
Donor Sites: Amide N-H (Strong HB), Bromine
-hole (Weak XB). -
Acceptor Sites: Carbonyl Oxygen (Strong HB/XB acceptor).
-
The Conflict: The Carbonyl Oxygen is the primary target for both the N-H hydrogen and the Br atom.
The N-substituent dictates which interaction wins by controlling the spatial accessibility of these sites.
Diagram: Supramolecular Synthon Logic
The following diagram illustrates the hierarchy of interactions governing the crystallization process.
Caption: Hierarchy of supramolecular interactions. The N-substituent (R) acts as a switch, determining whether the molecule packs as flat dimers, linear chains, or twisted networks.
Experimental Methodology
To ensure reproducibility, the synthesis and crystallization must follow a protocol that minimizes kinetic trapping (polymorphism) and favors the thermodynamic stable form.
Synthesis: The Schotten-Baumann Protocol
We utilize a biphasic Schotten-Baumann reaction. This method is superior to direct thermal condensation as it operates at lower temperatures, preventing thermal degradation of the bromine moiety.
Reagents:
-
4-Bromobenzoyl chloride (1.0 eq)
-
Amine (Methylamine or Aniline) (1.1 eq)
-
Base (10% NaOH or Triethylamine)
-
Solvent (DCM for organic phase / Water for aqueous phase)
Protocol:
-
Dissolution: Dissolve 4-bromobenzoyl chloride in DCM (0.5 M concentration).
-
Addition: Add the amine dropwise at 0°C to control the exotherm.
-
Scavenging: Add the base to neutralize the HCl byproduct. Stir for 1 hour at Room Temperature (RT).
-
Workup: Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid), then Brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Crystallization: Thermodynamic Control
Do not use rapid cooling. Rapid cooling induces kinetic polymorphs.
-
Solvent System: Ethanol/Water (3:1) or Acetone (for N-phenyl).
-
Method: Slow evaporation at ambient temperature (25°C).
-
Target: Single crystals suitable for XRD (>0.2 mm).
Structural Analysis & Data Comparison
This section objectively compares the physicochemical and crystallographic data of the three derivatives.
Table 1: Comparative Crystallographic Data[2][3]
| Feature | 4-Bromobenzamide (Unsubstituted) | 4-Bromo-N-methylbenzamide (Alkyl) | 4-Bromo-N-phenylbenzamide (Aryl) |
| Formula | |||
| Melting Point | 189–191 °C | 173–174 °C [1] | 170–172 °C (474 K) [2] |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | P-1 (Triclinic) [2] |
| Density | ~1.95 g/cm³ | 1.67 g/cm³ [1] | ~1.58 g/cm³ |
| Primary H-Bond | |||
| Dihedral Twist | Planar (< 5°) | Near Planar | Twisted (~58.6°) [2] |
| Halogen Bond | Type II (Br[2][3][4][5][6]···O) | Weak / Competitive | Stabilizes Twist |
Structural Deep Dive
The Unsubstituted Baseline (R=H)
The primary amide has two protons on the nitrogen. This allows it to form a centrosymmetric dimer (
The N-Methyl Derivative (R=CH₃)
Replacing one H with a methyl group removes the ability to form the dimer.
-
Consequence: The molecule is forced into a trans conformation.
-
Motif: It forms infinite C(4) chains (Catemer motif).
-
Packing: The small methyl group allows the phenyl ring to remain relatively coplanar with the amide group, maintaining conjugation.
The N-Phenyl Derivative (R=Ph)
This is the most complex structure. The steric clash between the amide hydrogen and the ortho-hydrogens of the N-phenyl ring forces the molecule to twist.
-
The Twist: The dihedral angle between the central amide plane and the N-phenyl ring is approximately 58.6° [2].[7]
-
Effect: This twist disrupts efficient planar stacking. The density drops (1.58 g/cm³), and the melting point is lower than the unsubstituted parent.
-
Interaction: The crystal lattice is stabilized by a combination of N-H···O chains running along the [100] axis and weak C-H···
interactions [2].
Mechanistic Insights: The Halogen Bond Role[10][11][12][13]
While Hydrogen Bonding dictates the primary scaffold, the Bromine atom is not passive. It possesses a
-
In Unsubstituted: The Br atom often engages in Type II halogen bonding (Br···O), linking the H-bonded dimers into layers.
-
In N-Substituted: The steric bulk of the N-substituent can shield the carbonyl oxygen, weakening the potential for C-Br···O interactions. In the N-phenyl derivative, the Br atom is often relegated to filling space or forming weak Br···
contacts rather than strong directional bonds.
Diagram: Experimental Workflow & Analysis
The following flowchart outlines the validation steps required to confirm these structures.
Caption: Step-by-step workflow from synthesis to advanced structural validation.
Application in Drug Design[8]
Why does this matter? 4-bromobenzamides are pharmacophores in various oncology and antibacterial drugs (e.g., HDAC inhibitors).
-
Solubility: The N-phenyl derivative's twisted structure and lower packing density generally correlate with higher solubility in organic solvents compared to the highly crystalline, flat unsubstituted benzamide.
-
Bioavailability: The "Twist" prevents the molecule from crystallizing too readily in the gut (high lattice energy barrier), potentially improving oral bioavailability.
-
Halogen Bonding in Active Sites: The Br atom is not just a structural prop; in protein binding pockets, the Br
-hole can form specific interactions with backbone carbonyls of the target protein, increasing potency.
References
-
ChemicalBook. (2024). 4-Bromo-N-methylbenzamide Properties and Melting Point Data. Retrieved from
-
Fun, H.-K., & Hemamalini, M. (2011). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E, 67(5), o1180. Retrieved from
-
BenchChem. (2025). Comparative Crystallographic Analysis of 2-Bromo-N-phenylbenzamide Derivatives. Retrieved from
-
Tothadi, S., et al. (2023).[8] Synthon Modularity in Cocrystals of 4-Bromobenzamide. Crystal Growth & Design. (Contextual citation regarding Halogen Bonding types).
Sources
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- 2. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Senior Application Scientist's Guide to the Comprehensive Characterization of 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. For novel pharmaceutical intermediates like 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide, a multi-faceted analytical approach is not just best practice—it is a necessity. This guide provides an in-depth comparison of elemental analysis with other critical analytical techniques, offering a holistic strategy for the characterization of this and similar compounds.
Part 1: Elemental Analysis - The Foundational Check
Elemental analysis is a robust and long-standing technique that provides the fundamental empirical formula of a compound by determining the mass fractions of its constituent elements.[1] For a synthesized molecule, this is the first gate of quality control; a significant deviation from the theoretical values indicates impurities or a mistaken identity.
Molecular Formula: C₁₀H₁₁BrFNO Molecular Weight: 260.10 g/mol
From this formula, we can calculate the theoretical elemental composition:
-
Carbon (C): 46.18%
-
Hydrogen (H): 4.26%
-
Nitrogen (N): 5.38%
-
Bromine (Br): 30.72%
-
Fluorine (F): 7.30%
-
Oxygen (O): 6.15%
Data Comparison: Theoretical vs. Experimental
The true value of elemental analysis lies in comparing these theoretical percentages to those obtained from experimental measurement. The industry-accepted tolerance for this comparison is typically within ±0.4%.[2]
| Element | Theoretical % | Typical Experimental % | Acceptance Criteria |
| C | 46.18 | 46.05 | ± 0.4% |
| H | 4.26 | 4.31 | ± 0.4% |
| N | 5.38 | 5.35 | ± 0.4% |
Note: Direct analysis of halogens (Br, F) and Oxygen by combustion is less common. Oxygen is typically determined by pyrolysis, while halogens may be quantified by techniques like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) after combustion.[3] CHN analysis remains the most routine first-pass assessment.[1]
Experimental Protocol: CHN Combustion Analysis
The most prevalent method for determining Carbon, Hydrogen, and Nitrogen content is automated combustion analysis.[1][4]
Principle: The sample is combusted in a pure oxygen environment at high temperatures (around 990-1020°C), converting the elements into simple gases (CO₂, H₂O, and N₂/NOx).[1][5][6] These gases are then separated and quantified by a thermal conductivity detector.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, pure this compound into a tin capsule using a microbalance.[4][6] Meticulous weighing is critical as the final results are calculated as a percentage of this initial mass.[4]
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition.[2][6] This ensures the accuracy of the detector response.
-
Combustion: The sealed tin capsule is dropped into the combustion furnace. The tin promotes a rapid, complete oxidation of the sample.[1]
-
Reduction & Gas Separation: The resulting gas mixture flows through a reduction tube (containing copper) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.[5] The gases (He carrier, CO₂, H₂O, N₂) are then passed through a gas chromatography column to separate them.
-
Detection & Analysis: A thermal conductivity detector measures the concentration of each gas component. The instrument's software then calculates the percentage of C, H, and N in the original sample.[4]
Workflow for Elemental Analysis
Caption: Workflow for CHN combustion analysis.
Part 2: A Multi-Technique Approach for Comprehensive Characterization
While elemental analysis confirms the empirical formula, it provides no information about the molecular structure, isomeric purity, or the presence of impurities with a similar elemental composition. For this, we must turn to a suite of spectroscopic and chromatographic techniques.[7][8]
Comparison of Analytical Techniques
| Technique | Information Provided | Key Advantage for this Molecule | Limitations |
| Elemental Analysis | Elemental composition, empirical formula. | Foundational verification of atomic ratios. | No structural or isomeric information. |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment.[9][10] | Unambiguous structure elucidation; ¹⁹F NMR directly confirms the fluoroethyl group. | Less sensitive to minor impurities than HPLC. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula; isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) is a definitive marker.[11] | Cannot distinguish between isomers.[12] |
| HPLC | Purity assessment and quantification of impurities.[13][14] | Separates the main compound from related substances (e.g., isomers, precursors).[15] | Does not provide structural information on its own. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[9][16] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural picture.
-
¹H NMR: Would show distinct signals for the aromatic protons, the methyl group protons, the N-H proton, and the two methylene groups of the fluoroethyl chain. The coupling between the protons and the adjacent fluorine atom would be clearly visible.
-
¹³C NMR: Would identify all 10 unique carbon atoms in the molecule.
-
¹⁹F NMR: Would show a characteristic signal confirming the presence and chemical environment of the fluorine atom.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[17]
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz).[17] Key parameters include a 90° pulse angle for quantitative analysis.[11]
-
Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
-
Interpretation: Analyze the chemical shifts, integration values (proton count), and coupling patterns to assign signals to specific protons in the molecular structure.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
MS provides the exact molecular weight, offering another layer of confirmation for the molecular formula. For halogenated compounds, MS is particularly insightful.[11]
-
Key Feature: The presence of bromine (with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) will result in a characteristic "doublet" for the molecular ion peak (M+) and any bromine-containing fragments, where the two peaks are separated by 2 mass units and have nearly equal intensity.[11] This is a definitive indicator of a monobrominated compound.
-
Expected Molecular Ion: For C₁₀H₁₁BrFNO, the instrument would detect peaks at approximately m/z 259 and 261.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which molecular ions [M+H]⁺ are desorbed.
-
Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected, generating a mass spectrum.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[14][15] It excels at separating the target molecule from impurities, including starting materials, byproducts, and degradation products.[7][13]
-
Principle: A solution of the sample is pumped under high pressure through a column packed with a stationary phase. Different components in the mixture interact differently with the stationary phase and are separated.
-
Purity Calculation: Chromatographic purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[15] For regulatory purposes, purity levels greater than 98% are often required.[18]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[11]
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration.
-
Injection & Separation: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system. The separation occurs on a C18 reversed-phase column.[11]
-
Detection: A UV detector monitors the column eluent, generating a signal as each compound passes through.
-
Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and peak area for the main component and any impurities.
Part 3: An Integrated Analytical Strategy
No single technique tells the whole story. A robust characterization strategy relies on the synergy of these methods. Elemental analysis provides the foundational empirical formula, which is then confirmed by the molecular weight from MS. NMR elucidates the exact isomeric structure, and finally, HPLC quantifies the purity, ensuring the material is suitable for its intended use.
Integrated Characterization Workflow
Caption: Integrated workflow for compound characterization.
By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive data package that confirms the identity, structure, and purity of this compound with the highest degree of scientific confidence.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
- Technical Support Center: Characterization of Halogen
- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). Environmental Science and Pollution Research.
- How to detect the percentage of pharmaceutical intermedi
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- API Intermediates Production Purity. (2024). Arborpharmchem.
- Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.
- 4-Bromo-2-fluoro-N-methylbenzamide Formula. (2024). ECHEMI.
- Benzamide, 4-bromo-2-fluoro-n-methyl- (C8H7BrFNO). PubChemLite.
- 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm. BLD Pharm.
- CHN(O)S Elemental Analysis. Measurlabs.
- Chapter 6 Elemental Analysis and Biological Characterization.
- CHNSO Organic Elemental Analysis - Sample Prepar
- Structural elucidation of a series of benzamide derivatives. (2018). Magnetic Resonance in Chemistry.
- CID 160779897 | C16H14Br2F2N2O2. (2021). PubChem.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI Technologies.
- Methods - C/H/N.
- 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. (2025). PubChem.
- Summary of CHNS Elemental Analysis Common Problems. London Metropolitan University.
- Difference between related substances and chromatographic purity. (2024). Royed Training.
- 4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3. ChemicalBook.
- 4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3. TCI Chemicals.
- Structural elucidation of a series of benzamide derivatives | Request PDF. (2025).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry.
- Structural elucid
- 1872076-32-8|4-Bromo-3-fluoro-N-(2-fluoroethyl)benzamide. BLDpharm.
- 4-Bromo-2-fluoro-N-methylbenzamide-d3. LGC Standards.
- 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. TCI Chemicals (India) Pvt. Ltd.
- 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. Tokyo Chemical Industry Co., Ltd. (APAC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
